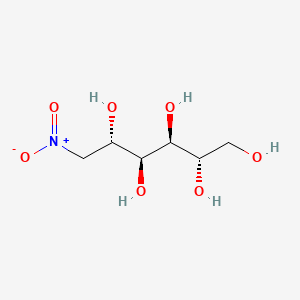

1-Deoxy-1-nitro-L-mannitol

Description

Historical Perspectives and Evolution of Nitro Sugar Research

The study of nitro sugars has a rich history, evolving from early synthetic curiosities to becoming valuable intermediates in the synthesis of a wide range of biologically important molecules. rsc.org

The introduction of the nitro group into carbohydrates dates back several decades, with initial interest sparked by the potential to create new types of sugar derivatives. rsc.org The nitro group, being a strong electron-withdrawing group, imparts unique reactivity to the sugar molecule, making it a versatile functional group for further chemical transformations. nih.gov One of the earliest and most significant methods for introducing a nitro group is the nitromethane (B149229) cyclization of dialdehydes derived from sugars. scispace.com This reaction, along with others, opened the door to a new class of carbohydrate derivatives.

Initially, the primary interest in nitro sugars was as precursors to amino sugars, which are components of many antibiotics and other biologically active compounds. rsc.orgnih.gov The reduction of the nitro group to an amino group is a well-established and efficient transformation. rsc.org However, research has since revealed that some nitro sugars themselves possess biological activity. researchgate.net Furthermore, the nitro group can act as a mimic for the carboxyl group in certain biological systems, adding another layer to their significance. rsc.org The discovery of naturally occurring nitro sugars, such as evernitrose from everninomicin antibiotics, further underscored the importance of this class of compounds in nature. scispace.comnih.gov

The synthesis of deoxy-nitro sugars has evolved significantly over the years, with several key methodologies being developed. rsc.org One of the most fundamental and widely used methods is the Henry reaction (or nitroaldol reaction), which involves the condensation of a nitroalkane with an aldehyde or ketone. rsc.orgmdpi.com This reaction is particularly useful for chain extension of sugars. mdpi.com For instance, the reaction of L-arabinose with nitromethane is a key step in the synthesis of 1-deoxy-1-nitro-L-mannitol. prepchem.comgoogle.com

Other important synthetic routes include:

Oxidation of amino sugars: Primary amino sugars can be oxidized to the corresponding nitro sugars using reagents like m-chloroperbenzoic acid. cdnsciencepub.com This method provides a direct route to nitro sugars from readily available amino sugar precursors. cdnsciencepub.com

Michael addition: The conjugate addition of nucleophiles, including nitroalkanes, to unsaturated sugar derivatives (nitroalkenes) is another powerful tool for creating carbon-carbon bonds and introducing the nitro group. oup.comresearchgate.netmdpi.comunimi.it

Nucleophilic substitution: The displacement of a suitable leaving group, such as a halide or a sulfonate ester, by a nitrite (B80452) salt can also be employed to introduce a nitro group. rsc.org

These synthetic methodologies have not only made a wide variety of deoxy-nitro sugars accessible for research but have also enabled the synthesis of complex carbohydrates and related molecules. oup.com The versatility of the nitro group allows for its transformation into a range of other functional groups, making deoxy-nitro sugars valuable synthetic intermediates. rsc.orgnih.gov

Stereochemical Considerations and Isomerism within Nitro-Mannitol Derivatives

Stereochemistry is a critical aspect of carbohydrate chemistry, and this holds true for nitro-mannitol derivatives. The spatial arrangement of atoms in these molecules determines their physical, chemical, and biological properties.

Mannitol (B672), a six-carbon sugar alcohol (hexitol), has two enantiomeric forms: D-mannitol and L-mannitol. nih.gov These are non-superimposable mirror images of each other. wikipedia.org Consequently, the corresponding 1-deoxy-1-nitro derivatives, 1-deoxy-1-nitro-D-mannitol and this compound, are also enantiomers. biosynth.com

In academic research, the distinction between these L- and D-stereoisomers is fundamental. google.com The starting material dictates the stereochemistry of the final product. For example, this compound is synthesized from L-arabinose. prepchem.comgoogle.com Conversely, the D-isomer would be derived from a D-sugar precursor. The specific rotation, a measure of how a compound rotates plane-polarized light, is equal in magnitude but opposite in sign for enantiomers. For example, a sample of this compound has been reported to have a specific rotation of +6.67° (c 5.4, water), while the D-isomer would exhibit a negative rotation under the same conditions. prepchem.com

The biological activity of chiral molecules is often highly dependent on their stereochemistry. wikipedia.org Enzymes and receptors in biological systems are themselves chiral and can differentiate between enantiomers. tga.gov.au Therefore, when studying the biological effects or applications of nitro-mannitol derivatives, it is crucial to specify and use the correct stereoisomer. For instance, research on 1-deoxy-1-nitro-D-mannitol has explored its potential in studying the blood-brain barrier. biosynth.com

Chiral purity, or the extent to which a sample consists of a single enantiomer, is of paramount importance in research. researchgate.net The presence of the other enantiomer as an impurity can lead to misleading or inaccurate results, particularly in biological assays. tga.gov.au One enantiomer might be biologically active, while the other could be inactive or even have undesirable effects. researchgate.net

In the context of carbohydrate chemistry, achieving high stereoselectivity in reactions is a key goal. numberanalytics.com The use of chiral starting materials, often from the "chiral pool" of naturally occurring compounds like sugars and amino acids, is a common strategy to ensure the synthesis of enantiomerically pure products. numberanalytics.com For example, starting with L-arabinose to synthesize this compound helps to ensure the desired L-configuration in the final product. prepchem.comgoogle.com

Analytical techniques such as polarimetry and chromatography with chiral stationary phases are used to determine the enantiomeric purity of a sample. wikipedia.org For research applications, particularly those involving biological systems or potential therapeutic development, the use of chirally pure compounds is essential for obtaining reliable and reproducible data. tga.gov.auresearchgate.net

Classification and Scope of Nitro-Mannitols within Carbohydrate Science

Within the broad field of carbohydrate science, this compound can be classified in several ways, reflecting its structure and chemical nature.

Carbohydrates are broadly categorized into monosaccharides, oligosaccharides, and polysaccharides. this compound is a derivative of a sugar alcohol (or alditol), which is itself derived from a monosaccharide. Sugar alcohols are polyols, and mannitol is a hexitol. nih.gov

The key feature of this compound is the presence of the nitro group attached to a carbon atom of the carbohydrate backbone. This places it in the category of C-nitro compounds . libretexts.org This is distinct from carbohydrate nitrates (O-nitro compounds), where the nitro group is attached to an oxygen atom. libretexts.orghuji.ac.il

Specifically, it is a 1-deoxy-1-nitroalditol . The term "deoxy" indicates the replacement of a hydroxyl group with a hydrogen atom, and in this case, a nitro group is also present at that position. The "L-mannitol" part of the name defines the specific stereochemical configuration of the six-carbon chain.

The scope of nitro-mannitols and other nitro sugars in carbohydrate science is extensive. They are recognized as versatile synthetic intermediates. rsc.orgscispace.comresearchgate.net The nitro group can be transformed into a variety of other functional groups, including amines, aldehydes, ketones (via the Nef reaction), and oximes. rsc.orgnih.govmdpi.com This chemical versatility allows for the synthesis of a diverse range of modified carbohydrates, such as amino sugars, branched-chain sugars, and carbasugars. rsc.orgoup.com These compounds are of interest for their potential biological activities, including as enzyme inhibitors or as components of novel therapeutic agents. researchgate.netbiosynth.comontosight.ai

Overview of Research Areas and Academic Relevance of this compound

This compound holds considerable relevance in several areas of chemical and biological research. Its unique structure makes it a valuable intermediate in the synthesis of other complex molecules and a probe for studying enzymatic processes.

Detailed research findings have highlighted its utility in the following areas:

Synthetic Chemistry: this compound serves as a key precursor in the synthesis of other rare sugars and carbohydrate derivatives. For instance, it has been utilized in the synthesis of L-glucose, which can then be used to produce L-sucrose. google.com The synthesis process involves the conversion of L-arabinose to a mixture of this compound and 1-deoxy-1-nitro-L-glucitol, which are then separated. google.comprepchem.com The mannitol derivative can be further transformed into L-mannose. google.com

Enzyme Inhibition: The compound has been identified as an irreversible inhibitor of the enzyme mannitol dehydrogenase. biosynth.com It also demonstrates inhibitory activity against other enzymes like L-arabinose isomerase and L-azide amidohydrolase, which are involved in specific biosynthetic pathways. biosynth.com This inhibitory action makes it a useful tool for studying the mechanisms of these enzymes.

Biochemical Research: In a broader context, nitro-sugar derivatives are employed in the study of cellular metabolism and signaling pathways. ontosight.ai While much of the specific research on transport mechanisms has focused on the D-isomer, the chemical properties of the L-isomer suggest its potential as a probe in similar studies. ontosight.aibiosynth.com

The academic relevance of this compound is underscored by its role as a commercially produced carbohydrate derivative for research purposes. chem.sk It is offered in various quantities for laboratory, pilot-scale, or production applications, indicating a consistent demand within the scientific community. georganics.sk

Below are data tables summarizing some of the known properties and synthetic details of this compound.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H13NO7 | chem.sk |

| Molecular Weight | 211.2 g/mol | chem.sk |

| Melting Point | 133°-134°C | prepchem.com |

| Specific Rotation [α]D | +7.0±1° (c=2, H2O, 20°C) | chem.sk |

Synthetic Details for this compound from L-arabinose

| Reactant | Reagent | Product | Reference |

|---|

Structure

3D Structure

Properties

IUPAC Name |

6-nitrohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFCJTOUEGMYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915493 | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-83-8, 94481-72-8, 6027-42-5 | |

| Record name | 1-Deoxy-1-nitro-D-mannitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-nitro-L-galactitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094481728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC159058 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Deoxy-1-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Chemical Transformations of 1 Deoxy 1 Nitro L Mannitol

Methodologies for Primary Nitro Group Introduction

The strategic placement of a nitro group at the C1 position of the L-mannitol backbone can be accomplished through several key synthetic pathways. These methods include carbon-carbon bond formation, nucleophilic substitution, and oxidation of existing nitrogen-containing functional groups.

The Nitroaldol or Henry reaction is a classical and powerful method for forming carbon-carbon bonds and is widely employed in carbohydrate chemistry for chain extension and nitration. researchgate.netorganic-chemistry.orgwikipedia.org Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to produce a β-nitro alcohol. wikipedia.org The high acidity of the α-proton of the nitroalkane facilitates its removal by a base, generating a stable nitronate anion that acts as the nucleophile. wikipedia.orgtcichemicals.com

The synthetic utility of the Henry reaction is significant because the resulting β-nitro alcohol products are versatile intermediates. The nitro group can be reduced to an amine, eliminated to form a nitroalkene, or converted into a carbonyl group via the Nef reaction, providing access to amino sugars, unsaturated sugars, and rare sugars. wikipedia.orgyoutube.comuts.edu.au

A primary route to 1-Deoxy-1-nitro-L-mannitol involves the Henry reaction between nitromethane (B149229) and L-arabinose. nih.govacs.org In this process, L-arabinose, a five-carbon aldose, serves as the aldehyde precursor. The reaction extends the carbon chain by one, creating a six-carbon nitro-polyol.

The mechanism begins with the deprotonation of nitromethane by a base to form the nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of L-arabinose. wikipedia.orgyoutube.com A subsequent protonation step yields the final nitro-polyol products. A key challenge in this synthesis is controlling the stereochemistry at the newly formed chiral center (C2). The addition of the nitronate to the aldehyde can result in the formation of two epimers. youtube.com In the case of L-arabinose, the reaction yields a mixture of this compound and its C2 epimer, 1-Deoxy-1-nitro-L-glucitol. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product(s) | Key Feature |

| L-Arabinose | Nitromethane | Base (e.g., Sodium Hydroxide) | This compound & 1-Deoxy-1-nitro-L-glucitol | One-carbon chain extension of an aldose. |

To address the challenges of stereoselectivity in traditional base-catalyzed Henry reactions, chemoenzymatic methods have been developed. These strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov Biocatalysis offers an alternative for producing β-nitro alcohols with high selectivity under mild reaction conditions, which can minimize side reactions like elimination and disproportionation that are sometimes observed with strong bases. researchgate.net

Enzymes, such as promiscuous lipases, have been explored for catalyzing the Henry reaction. researchgate.net These biocatalytic approaches can be categorized into two main types: direct enzyme-catalyzed carbon-carbon bond formation to yield an enantio-enriched product, and non-stereocontrolled chemical synthesis followed by an enzymatic kinetic resolution to separate the desired enantiomer. researchgate.net While specific enzymatic synthesis of this compound is not extensively detailed, the principles of chemoenzymatic synthesis are applicable to carbohydrate targets, potentially offering a route to improved stereochemical control and higher yields of the desired L-manno isomer. nih.gov

An alternative to the Henry reaction for introducing a nitro group is through nucleophilic substitution. In this method, a suitable leaving group on the carbohydrate backbone is displaced by a nitrite (B80452) salt. Primary nitroalkanes can be effectively synthesized by reacting alkyl bromides or iodides with silver nitrite. organic-chemistry.org

For complex substrates like carbohydrates, highly reactive leaving groups such as trifluoromethanesulfonates (triflates) are often employed. The reaction of a carbohydrate triflate with a nitrite source, such as sodium nitrite or tetra-n-butylammonium nitrite, can yield the corresponding nitro-sugar. This pathway avoids the creation of a new carbon-carbon bond and instead focuses on the direct conversion of a hydroxyl group (via the triflate intermediate) into a nitro group. An efficient palladium-catalyzed transformation of triflates to nitroaromatics has been reported, showcasing a protocol with broad functional group compatibility under weakly basic conditions, a strategy that could be adapted for carbohydrate systems. organic-chemistry.org

The nitro group can also be introduced via the oxidation of other nitrogen-containing functional groups that are already present on the sugar scaffold. This approach is particularly useful when the corresponding amino sugar or sugar oxime is readily accessible.

Oxidation of Amino Sugars: Primary amines on a carbohydrate can be oxidized to form nitro compounds. wikipedia.org This transformation is a key step in the biosynthesis of some bacterial nitrosugars, where aminosugar oxidases mediate the conversion. nih.govnih.gov In chemical synthesis, various oxidizing agents can be employed. The oxidation proceeds through intermediate stages, potentially involving hydroxylamines and nitroso compounds, to ultimately yield the nitro derivative. nih.gov

Oxidation of Sugar Oximes: Sugar oximes, formed by the reaction of an aldose or ketose with hydroxylamine, are stable intermediates that can be oxidized to generate nitro sugars. researchgate.net Reagents such as sodium perborate in glacial acetic acid have been shown to be effective for the convenient and safe oxidation of various oximes to their corresponding nitro compounds under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is applicable to a range of substrates, including sterically hindered ones. organic-chemistry.org

| Precursor Functional Group | Reagent/Method | Resulting Functional Group | Significance |

| Amine (-NH₂) | Oxidation (e.g., enzymatic, chemical oxidants) | Nitro (-NO₂) | Converts existing amino sugars into nitro sugars. nih.govnih.gov |

| Azide (-N₃) | Reduction then Oxidation | Nitro (-NO₂) | A two-step process to convert a stable azido group. |

| Oxime (=NOH) | Oxidation (e.g., Sodium Perborate) | Nitro (-NO₂) | Provides a route from the parent carbonyl compound. organic-chemistry.orgorganic-chemistry.org |

Nitroaldol (Henry) Reaction as a Cornerstone for Carbohydrate Nitration

Advanced Chemical Modifications and Derivatization

The presence of the strongly electron-withdrawing nitro group in this compound significantly influences its reactivity, making it a versatile building block for further chemical transformations. wikipedia.org The polyol backbone also presents multiple hydroxyl groups that can be selectively protected and modified.

Key transformations of the nitroalkane moiety include:

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). This reaction provides a direct route to 1-amino-1-deoxy-L-mannitol, a valuable precursor for synthesizing enzyme inhibitors and other biologically active molecules.

Nef Reaction: The nitroalkane can be converted to a carbonyl group. The Nef reaction involves treating the nitronate salt (formed by deprotonation with a base) with a strong acid. This converts the C1 position into an aldehyde, effectively reversing the chain extension of the Henry reaction and providing access to rare sugars.

Michael Addition: While this compound itself is not a Michael acceptor, it can be dehydrated to form a nitroalkene. This unsaturated derivative is a potent Michael acceptor, capable of reacting with a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org

The hydroxyl groups on the mannitol (B672) backbone can undergo standard reactions such as acetylation to form peracetate derivatives, which can be useful as intermediates in further syntheses. These modifications, combined with the reactivity of the nitro group, open up pathways to a wide array of complex carbohydrate derivatives.

Reduction of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to its corresponding amino derivative, 1-amino-1-deoxy-L-mannitol, is a pivotal transformation that opens pathways to valuable amino sugars. This conversion can be accomplished through several reliable methods, most notably catalytic hydrogenation and transfer hydrogenation.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aliphatic nitro compounds to their corresponding primary amines. acsgcipr.org This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most common catalysts for this transformation. The reaction is typically carried out by stirring the nitro compound with a catalytic amount of 10% Pd/C under a hydrogen atmosphere. reddit.com The process is highly effective and generally provides clean conversion to the desired amine.

Raney Nickel: As a skeletal nickel catalyst, Raney Nickel is another powerful reagent for the hydrogenation of nitro groups, including those in nitro alcohols. rasayanjournal.co.in It is often used in the synthesis of amino alcohols from nitro alcohols. acsgcipr.org While highly effective, Raney Nickel is pyrophoric and requires careful handling, often stored as a slurry in water. rasayanjournal.co.inresearchgate.net Conventional methods using Raney Nickel or platinum catalysts for converting β-nitro alcohols to hydroxy amines often required elevated temperatures and pressures. google.com

These protocols are fundamental in carbohydrate chemistry for accessing amino sugars, which are crucial building blocks for more complex, biologically active molecules.

Table 1: Comparison of Catalytic Hydrogenation Protocols

| Catalyst | Hydrogen Source | General Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Molecular Hydrogen (H₂) | Ambient or slightly elevated pressure and temperature, various solvents (e.g., alcohols). | High efficiency, good selectivity, widely used. researchgate.net | Catalyst can be flammable; requires hydrogen gas handling. reddit.com |

| Raney Nickel | Molecular Hydrogen (H₂) | Can require elevated temperature and pressure, typically used as a slurry. google.com | Highly active catalyst, effective for nitro alcohol reduction. acsgcipr.orgrasayanjournal.co.in | Pyrophoric nature requires careful handling; potential for side reactions. acsgcipr.org |

Catalytic transfer hydrogenation (CTH) offers a significant practical advantage over traditional catalytic hydrogenation by avoiding the need for high-pressure hydrogen gas. utrgv.edu In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst, typically Pd/C.

Ammonium formate (HCOONH₄) is a particularly effective and widely used hydrogen donor for this purpose. nih.gov In the presence of a catalyst like Pd/C, it decomposes to provide the hydrogen necessary for the reduction. google.comnih.gov This method has been successfully used to reduce a wide variety of nitro compounds to their corresponding amines with high yields. researchgate.netutrgv.edu The reaction is often rapid, proceeding cleanly at ambient temperature and pressure. google.com An excess of ammonium formate, typically in a 3:1 to 7:1 molar ratio to the nitro compound, is generally used to drive the reaction to completion. google.com This technique is noted for its mild conditions and tolerance of various functional groups, making it a valuable tool for complex molecule synthesis. nih.govresearchgate.net

Oxidation Reactions and Formation of Nitro-Alcohols

While the primary reactive site of this compound is the nitro group, the polyol backbone contains multiple secondary hydroxyl groups that can undergo oxidation. Oxidation of these alcohol groups can lead to the formation of corresponding ketones. The specific products formed depend on the oxidizing agent and reaction conditions used.

The formation of nitro-alcohols is more directly associated with the synthesis of the parent compound via the nitroaldol (Henry) reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde. semanticscholar.orgwikipedia.org This classic carbon-carbon bond-forming reaction combines a nitroalkane, such as nitromethane, with an aldehyde like L-arabinose to produce a β-nitro alcohol. semanticscholar.orgencyclopedia.pub For instance, the reaction of L-arabinose with nitromethane in the presence of sodium methoxide yields a mixture of 1-deoxy-1-nitro-L-glucitol and this compound. semanticscholar.org The products of the Henry reaction can be further converted to other useful intermediates, such as α-nitro ketones through oxidation of the secondary alcohol. wikipedia.orgencyclopedia.pub

Substitution Reactions, Including Halogenation

The hydroxyl groups on the mannitol backbone of this compound can participate in substitution reactions. The reactivity of the molecule toward substitution is influenced by the strong electron-withdrawing nature of the nitro group at the C1 position. This can affect the acidity and nucleophilicity of the nearby hydroxyl groups. Halogenation is a key example of such a substitution reaction, which can lead to the formation of halogenated derivatives. These reactions typically involve replacing a hydroxyl group with a halogen atom using standard halogenating agents.

Intramolecular Cyclization Reactions and Cyclic Derivative Formation

The structure of this compound, with its chain of hydroxyl groups, is well-suited for intramolecular cyclization reactions. Such reactions can lead to the formation of various cyclic derivatives, such as anhydro-sugars or cyclic ethers. These transformations are often promoted by acidic conditions or through the strategic use of protecting groups to direct the cyclization to specific positions. The formation of such cyclic structures is a common strategy in carbohydrate chemistry to impart conformational rigidity and to prepare specific isomers or derivatives for further synthesis.

Carbon-Carbon Bond Formations (e.g., Michael Additions, Cycloadditions)

The carbon atom bearing the nitro group in this compound is acidic and can be deprotonated by a base to form a nitronate anion. This nucleophilic intermediate can participate in various carbon-carbon bond-forming reactions.

Michael Additions: The nitronate anion derived from this compound can act as a nucleophile in a Michael (1,4-conjugate) addition reaction. It can add to α,β-unsaturated carbonyl compounds, leading to the formation of γ-nitro carbonyl compounds. This reaction provides a powerful method for extending the carbon chain and introducing new functionalities.

Nitroaldol (Henry) Reaction: As mentioned previously, the Henry reaction is a cornerstone for the synthesis of β-nitro alcohols. wikipedia.org While it is primarily used for the synthesis of this compound from smaller precursors like L-arabinose and nitromethane, the reversible nature of the reaction is an important chemical characteristic of the compound itself. semanticscholar.orgwikipedia.org

Cycloadditions: While direct cycloaddition reactions with this compound are less common, its derivatives can be employed in such transformations. For example, dehydration of the nitro-alcohol can yield a nitroalkene. These nitroalkenes are versatile intermediates that can participate as dienophiles or dipolarophiles in various cycloaddition reactions, providing access to complex cyclic and heterocyclic systems.

Table 2: Key Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactant(s) with this compound derivative | Product Type | Significance |

|---|---|---|---|

| Michael Addition | Nitronate anion + α,β-Unsaturated carbonyl | γ-Nitro carbonyl compound | Forms new C-C bonds and extends the carbon skeleton. |

| Henry (Nitroaldol) Reaction | Nitronate anion + Aldehyde/Ketone | β-Nitro alcohol | Classic C-C bond formation for synthesis of nitro-alcohols. wikipedia.orgencyclopedia.pub |

Stereoselective Synthesis and Chiral Control in Derivatives

The stereoselective synthesis of this compound and its derivatives is a significant challenge in carbohydrate chemistry, primarily centered on controlling the configuration of newly generated stereocenters. The inherent chirality of the starting material, often derived from L-mannose, provides a foundational chiral pool that influences the stereochemical outcome of subsequent reactions.

A primary method for the synthesis of nitroalkitols is the nitroaldol or Henry reaction, which involves the condensation of a nitroalkane with an aldehyde. In the context of this compound, this typically involves the reaction of nitromethane with an L-mannose-derived aldehyde. The stereochemical control of this reaction is paramount, as the formation of the new carbon-carbon bond can lead to a mixture of diastereomers.

Research into the diastereoselective addition of nitromethane to chiral aldehydes, such as L-glyceraldehyde derivatives, provides insight into the factors governing stereocontrol. The stereochemical outcome is influenced by the nature of the protecting groups on the carbohydrate backbone, the reaction conditions (including solvent and temperature), and the choice of catalyst. For instance, the use of chiral ligands in conjunction with metal catalysts, such as copper(II) acetate, has been shown to afford high enantioselectivity in the Henry reaction. mdpi.com The coordination of the catalyst to both the aldehyde and the nitronate intermediate can create a rigid transition state that favors the formation of one diastereomer over the other.

Furthermore, crystallization-induced diastereoselective transformation (CIDT) has emerged as a powerful technique to achieve high levels of stereocontrol in Henry reactions that are otherwise poorly selective. This method relies on the differential solubility of the diastereomeric products, where the desired isomer crystallizes from the reaction mixture, thus shifting the equilibrium towards its formation. nih.gov

The development of organocatalytic systems has also provided effective strategies for the asymmetric Henry reaction. Chiral thioureas, guanidines, and Cinchona alkaloids have been employed to catalyze the enantioselective addition of nitroalkanes to aldehydes, yielding β-nitro alcohols with high stereopurity. mdpi.com These catalysts operate through a dual activation mechanism, where the catalyst simultaneously activates both the nucleophile (nitromethane) and the electrophile (aldehyde) through hydrogen bonding interactions.

The following table summarizes key findings in the stereoselective synthesis of nitroaldols relevant to this compound derivatives:

| Catalyst/Method | Aldehyde Substrate | Key Findings |

| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Aromatic aldehydes | Excellent enantiomeric purity (up to 94.6% ee) and high chemical yields (>99%). mdpi.com |

| Crystallization-Induced Diastereoselective Transformation (CIDT) | γ,γ-disubstituted nitroalkanes | Stereoconvergent synthesis of highly functionalized building blocks with multiple contiguous stereocenters. nih.gov |

| Diphenylprolinol silyl ether | 2-substituted nitroalkenes and pentane-1,5-dial | Highly diastereo- and enantioselective tandem Michael/Henry reaction, controlling four stereogenic centers. mdpi.com |

Mechanistic Studies of Nitro Group Reactivity in Carbohydrate Frameworks

The reactivity of the nitro group in this compound and its derivatives is dominated by its strong electron-withdrawing nature, which significantly influences the chemical properties of the entire molecule. This electronic effect is transmitted through both inductive and resonance effects, rendering the α-carbon acidic and susceptible to deprotonation, and activating the molecule towards various nucleophilic reactions.

One of the most fundamental aspects of nitro group reactivity is the acidity of the α-proton. In the presence of a base, the proton on the carbon bearing the nitro group is readily abstracted to form a nitronate anion. This nitronate is a versatile intermediate that can act as a nucleophile in various carbon-carbon bond-forming reactions. The stability of the nitronate is a key factor in the thermodynamics and kinetics of these transformations.

The nitro group can also function as a good leaving group in elimination and substitution reactions. For instance, under basic conditions, β-hydroxy nitro compounds can undergo elimination of nitrous acid to form nitroalkenes. This reaction is a common transformation in carbohydrate chemistry and provides access to unsaturated sugar derivatives.

Mechanistic studies have also highlighted the potential for neighboring group participation (NGP) from the hydroxyl groups on the mannitol backbone. In certain reactions, a neighboring hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the nitro group or an adjacent electrophilic center. dalalinstitute.comwikipedia.org This participation can lead to the formation of cyclic intermediates, influencing the stereochemical outcome and reaction rate. The formation of such intermediates often results in retention of configuration at the reaction center. dalalinstitute.com

Intramolecular cyclization reactions of nitroalditols are another important facet of their reactivity. Base-catalyzed cyclization of 1-deoxy-1-nitroalditols can lead to the formation of various carbocyclic and heterocyclic structures. The mechanism of these cyclizations often involves the initial formation of a nitronate, followed by an intramolecular nucleophilic attack on another part of the carbohydrate chain. For example, the cyclization of dialdehydes with nitromethane is a known method for the synthesis of amino sugars. acs.org

The versatile reactivity of the nitro group is further demonstrated in its ability to activate adjacent double bonds towards Michael additions. cdnsciencepub.com In nitroalkene derivatives of sugars, the nitro group renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The table below outlines some of the key reactive properties of the nitro group in a carbohydrate framework:

| Property | Description | Mechanistic Implication |

| Electron-withdrawing nature | Reduces electron density of the carbohydrate scaffold. nih.gov | Activates the molecule for nucleophilic attack and increases the acidity of α-protons. |

| Acidity of α-proton | The proton on the carbon adjacent to the nitro group is acidic. | Facilitates the formation of a nucleophilic nitronate intermediate under basic conditions. |

| Leaving group ability | The nitro group can be eliminated as nitrous acid or displaced in substitution reactions. nih.gov | Enables the formation of unsaturated derivatives and the introduction of other functional groups. |

| Neighboring group participation | Hydroxyl groups on the sugar backbone can participate in reactions at or near the nitro-bearing carbon. dalalinstitute.comwikipedia.org | Can lead to enhanced reaction rates and control of stereochemistry through the formation of cyclic intermediates. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Deoxy 1 Nitro L Mannitol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms within a molecule. For a polyhydroxylated nitroalkane like 1-Deoxy-1-nitro-L-mannitol, a combination of one-dimensional and two-dimensional NMR experiments is crucial for a complete structural assignment.

¹H NMR Analysis of Anomeric and Ring Proton Resonances

The ¹H NMR spectrum of this compound provides critical information regarding the number of unique protons, their chemical environments, and their scalar couplings, which is fundamental for determining the relative stereochemistry of the chiral centers. The protons attached to the carbon backbone (H-1 to H-6) exhibit characteristic chemical shifts and coupling constants (J-values) that are influenced by the electronegativity of adjacent substituents (hydroxyl and nitro groups) and their dihedral angles.

The protons at C-1 (H-1a and H-1b), being adjacent to the electron-withdrawing nitro group, are expected to be the most deshielded of the methylene and methine protons and would likely appear as a complex multiplet in the downfield region of the aliphatic part of the spectrum. The protons on the stereogenic centers (H-2 to H-5) would resonate in a more crowded region, and their specific chemical shifts and coupling patterns are dictated by the L-manno configuration. The terminal CH₂OH group protons (H-6a and H-6b) would also exhibit distinct chemical shifts.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a, H-1b | 4.50 - 4.70 | m | - |

| H-2 | 4.10 - 4.25 | m | - |

| H-3 | 3.80 - 3.95 | m | - |

| H-4 | 3.70 - 3.85 | m | - |

| H-5 | 3.90 - 4.05 | m | - |

| H-6a, H-6b | 3.60 - 3.75 | m | - |

¹³C NMR for Carbon Backbone and Functional Group Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the nature of its attached atoms.

The carbon atom C-1, directly bonded to the nitro group, is expected to have a significantly different chemical shift compared to the other carbons in the sugar alcohol chain. The carbons bearing hydroxyl groups (C-2 to C-6) will resonate in a characteristic range for polyols.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 75 - 80 |

| C-2 | 70 - 75 |

| C-3 | 68 - 72 |

| C-4 | 70 - 75 |

| C-5 | 69 - 73 |

| C-6 | 62 - 65 |

Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be instrumental in tracing the connectivity of the entire proton backbone from H-1 to H-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra and greatly facilitating the assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for assembling molecular fragments by establishing long-range connectivities. In the context of this compound, HMBC could confirm the position of the nitro group by showing correlations from H-2 to C-1.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This high precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₆H₁₃NO₇), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 212.0765 | Data not available |

| [M+Na]⁺ | 234.0584 | Data not available |

| [M-H]⁻ | 210.0619 | Data not available |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

X-ray Crystallography for Absolute Configuration Determinationspectroscopyonline.com

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration.

Single-Crystal X-ray Diffraction Analysis of this compound and Co-crystalsspectroscopyonline.com

While a detailed single-crystal X-ray diffraction analysis specifically for this compound is not extensively reported in publicly available literature, significant insights can be drawn from the analysis of its close analog, 1-Deoxy-L-mannitol. The crystallographic data for this parent compound provides a foundational understanding of the mannitol (B672) backbone's conformation.

For 1-Deoxy-L-mannitol, single-crystal X-ray diffraction reveals a structure within the orthorhombic space group P2₁2₁2₁. The absolute configuration is typically confirmed based on the known stereochemistry of the starting material, such as L-rhamnose. The introduction of a nitro group at the C1 position in this compound is expected to influence lattice parameters and intermolecular interactions due to its size and high polarity, but the core conformation of the hexitol chain is anticipated to remain similar.

Table 1: Representative Crystal Data for the Analog 1-Deoxy-L-mannitol

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₄O₅ |

| Molecular Weight | 166.17 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.3650 |

| b (Å) | 7.6272 |

| c (Å) | 13.7676 |

| V (ų) | 773.39 |

This data is for the closely related analog 1-Deoxy-L-mannitol and serves as a model for the structural backbone.

Analysis of Hydrogen Bonding Patterns and Crystal Packingspectroscopyonline.com

The crystal lattice of polyhydroxylated compounds like mannitol derivatives is dominated by an extensive network of hydrogen bonds. In the crystal structure of 1-Deoxy-L-mannitol, each molecule participates as both a donor and an acceptor for multiple hydrogen bonds, creating a highly stable, three-dimensional network. The hydroxyl groups (O-H) are the primary sites for these interactions.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identificationspectroscopyonline.com

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, providing a molecular fingerprint.

Identification of Hydroxyl and Nitro Group Vibrational Modesspectroscopyonline.com

For this compound, the key functional groups are the multiple hydroxyl (-OH) groups of the mannitol backbone and the terminal nitro (-NO₂) group.

Hydroxyl (-OH) Group: The O-H stretching vibrations are readily identifiable in the IR spectrum as a strong, broad band in the region of 3200-3500 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding. The C-O stretching vibrations of the hydroxyl groups typically appear in the 1000-1200 cm⁻¹ region.

Nitro (-NO₂) Group: Aliphatic nitro compounds exhibit two distinct and strong stretching vibrations. The asymmetric stretch (νas) appears at a higher frequency, typically in the 1540-1560 cm⁻¹ range, while the symmetric stretch (νs) is found in the 1370-1390 cm⁻¹ region spectroscopyonline.comresearchgate.netorgchemboulder.com. These two intense bands are highly characteristic and serve as a clear indicator of the nitro group's presence spectroscopyonline.com. A medium intensity scissoring vibration may also be observed around 850-890 cm⁻¹ spectroscopyonline.com.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| **Nitro (-NO₂) ** | Asymmetric Stretch | 1540 - 1560 | Strong |

| **Nitro (-NO₂) ** | Symmetric Stretch | 1370 - 1390 | Strong |

| Hydroxyl (-OH) | C-O Stretch | 1000 - 1200 | Medium-Strong |

Chromatographic Methods for Purity Assessment and Isolationspectroscopyonline.comlcms.cz

Chromatographic techniques are indispensable for separating components of a mixture, allowing for both the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detectionspectroscopyonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for purity determination. For compounds like this compound that lack a significant ultraviolet (UV) chromophore, a universal detector is required. The Refractive Index Detector (RID) is an ideal choice for this purpose, as it measures the difference in the refractive index between the mobile phase and the sample eluting from the column biocompare.comshimadzu.com.

This method is highly effective for quantifying the purity of sugar alcohols and their derivatives. A typical analysis would involve an isocratic elution on a column designed for carbohydrate analysis. The purity of a this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. Because RID is sensitive to changes in mobile phase composition, gradient elution is not suitable, and stable temperature control is essential for a steady baseline biocompare.comshimadzu.com.

Table 3: Example HPLC-RID Parameters for Analysis of Mannitol Derivatives

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Detector | Refractive Index Detector (RID) |

| Column | L19 type (e.g., 7.8 mm x 300 mm) |

| Mobile Phase | Degassed, HPLC-grade Water |

| Elution Mode | Isocratic |

| Flow Rate | ~0.5 mL/min |

| Column Temperature | 85 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar and non-volatile molecules such as this compound and its analogs is challenging due to their inherent properties. restek.com The high polarity and low volatility of these nitro-sugars necessitate a chemical modification step, known as derivatization, to make them amenable to GC-MS analysis. restek.comnih.gov This process involves converting the polar functional groups, primarily hydroxyl groups, into less polar and more volatile derivatives. restek.com

Derivatization Strategies for Nitro-Sugars and Analogs

The most common derivatization approaches for compounds containing multiple hydroxyl groups, such as sugars and sugar alcohols, are silylation and acetylation. restek.com

Silylation: This is a widely used technique where active hydrogens in hydroxyl groups are replaced by a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed for this purpose. sigmaaldrich.com The resulting TMS ethers are significantly more volatile and thermally stable, making them suitable for GC analysis. For a compound like this compound, all five hydroxyl groups would be targeted for silylation.

Acetylation: This method involves the conversion of hydroxyl groups to acetate esters using reagents such as acetic anhydride. Acetylated derivatives of sugars and alditols have been successfully analyzed by GC-MS, often yielding a single peak per compound, which simplifies chromatogram interpretation. nih.govlynchburg.edu

The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization and avoid the formation of side products. sigmaaldrich.com

Proposed GC-MS Methodology

A plausible GC-MS methodology for the analysis of derivatized this compound would involve the following steps and parameters, based on established methods for related compounds.

Sample Preparation (Silylation Example):

The sample containing this compound is dried completely.

A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is added.

The mixture is heated to ensure complete reaction and formation of the volatile TMS derivative.

Instrumental Parameters:

The following table outlines the proposed instrumental parameters for the GC-MS analysis of derivatized this compound.

| Parameter | Suggested Condition | Rationale |

| Gas Chromatograph | ||

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Provides good resolution for a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Initial temperature of 100-150 °C, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, with a hold period. | Allows for the separation of compounds with different boiling points. |

| Injection Mode | Splitless or split injection, depending on the sample concentration. | Splitless mode is suitable for trace analysis, while split mode is used for more concentrated samples. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that provides reproducible fragmentation patterns for library matching. |

| Ionization Energy | 70 eV | A standard energy that generates a characteristic and reproducible mass spectrum. |

| Ion Source Temperature | 230-280 °C | Maintained at a high temperature to prevent condensation of the analytes. |

| Mass Range | m/z 40-600 | A typical mass range to detect the molecular ion and significant fragment ions of the derivatized compound. |

| Scan Mode | Full scan | To obtain the complete mass spectrum for identification purposes. |

Expected Mass Spectrometric Fragmentation

The mass spectrum of the derivatized this compound is expected to show characteristic fragmentation patterns that can be used for its identification.

Molecular Ion (M+•): The molecular ion peak of the fully silylated derivative may be observed, although it might be of low intensity due to the instability of the molecule upon electron ionization.

Characteristic Fragment Ions: The fragmentation of silylated sugars and nitro compounds often follows predictable pathways. For the TMS derivative of this compound, the following fragment ions would be anticipated:

Loss of a Methyl Group ([M-15]+): A prominent peak corresponding to the loss of a methyl radical (•CH3) from a TMS group is a common feature in the mass spectra of silylated compounds. nih.gov

Ions related to the TMS group: Fragments at m/z 73 ([Si(CH3)3]+) are characteristic of TMS derivatives. nih.gov

Cleavage of the Carbon Chain: Fragmentation of the sugar alcohol backbone would lead to a series of ions resulting from the cleavage of C-C bonds.

Fragments related to the Nitro Group: The presence of the nitro group (-NO2) may lead to specific neutral losses, such as the loss of •NO2 (46 Da) or •NO (30 Da), although this can be less common in EI-MS of aliphatic nitro compounds compared to aromatic ones. nih.gov

The following table summarizes the expected key fragment ions for the penta-TMS derivative of this compound.

| m/z | Proposed Fragment | Significance |

| [M-15] | [M - CH₃]⁺ | Characteristic loss from a TMS group, often a base peak. |

| 73 | [Si(CH₃)₃]⁺ | Confirms the presence of TMS derivatization. |

| Various | Cleavage products of the carbon backbone | Provides structural information about the sugar alcohol chain. |

| [M-46] or [M-30] | [M - NO₂]⁺ or [M - NO]⁺ | Potential fragments indicating the presence of the nitro group. |

By combining the retention time data from the gas chromatograph with the fragmentation pattern from the mass spectrometer, a reliable identification of this compound and related compounds in a sample can be achieved.

Biochemical and Biological Interactions of 1 Deoxy 1 Nitro L Mannitol in Model Systems

Interaction with Enzymes Involved in Carbohydrate Metabolism

The presence of the nitro group at the C1 position of the L-mannitol structure predisposes 1-Deoxy-1-nitro-L-mannitol to unique interactions with enzymes, particularly those involved in carbohydrate and alcohol metabolism.

Investigation of Nitroreductase Activity Using this compound as a Probe

Based on a comprehensive review of the available scientific literature, there are no specific studies that have investigated or utilized this compound as a probe for monitoring nitroreductase activity. Research in the development of probes for nitroreductase enzymes has predominantly centered on nitroaromatic compounds, which undergo a significant change in fluorescence or color upon reduction of the nitro group by these enzymes.

Effects on Glycolysis Pathways and Enzyme Modulation (e.g., phosphofructokinase)

There is currently no scientific literature available that details the effects of this compound on the glycolysis pathway or its modulation of key glycolytic enzymes such as phosphofructokinase. The metabolic fate and enzymatic interactions of this compound within the central carbon metabolism pathways remain an uninvestigated area of research.

Role as Substrate or Inhibitor in Biochemical Reactions

The most specifically documented biochemical interaction of this compound is its role as an inhibitor of mannitol (B672) dehydrogenase. Mannitol dehydrogenase is an enzyme that catalyzes the reversible, NAD(P)+-dependent oxidation of mannitol to fructose. This enzyme is a key component of mannitol metabolism in a variety of organisms.

This compound has been identified as an irreversible inhibitor of mannitol dehydrogenase. Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. The specific mechanism of this irreversible inhibition by this compound has not been fully elucidated in the available literature, but it is likely related to the electrophilic nature of the nitro-substituted carbon, which can react with nucleophilic residues in the active site of the enzyme.

The table below summarizes the inhibitory action of this compound.

| Enzyme | Substrate | Inhibitor | Type of Inhibition |

| Mannitol Dehydrogenase | D-Mannitol | This compound | Irreversible |

Modulation of Cellular Metabolism and Signaling Pathways

The downstream cellular consequences of the interaction of this compound with cellular components are largely unexplored.

Impact on Specific Cellular Signaling Cascades

There is no available research data on the impact of this compound on specific cellular signaling cascades. The potential for this compound or its metabolites to influence signaling pathways remains an open area for future investigation.

Investigation of Biological Activities in Non-Human and In Vitro Models

Investigations into the biological roles of this compound and related nitro sugar derivatives have been confined to non-human and in vitro settings. These studies explore its potential as an antimicrobial agent, its antioxidant capabilities, and its use in cellular stress models.

Antibacterial Properties and Efficacy Against Pathogens (in vitro/microbial models only)

Direct studies on the antibacterial properties of this compound are not extensively documented. However, the effects of its parent molecule, mannitol, and other sugars on bacterial growth have been examined. High concentrations of sugars are known to inhibit bacterial growth by creating an environment of low water activity, which can be lethal to species such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus in solution. nih.govresearchgate.net

Specifically for mannitol, studies have shown it can have an antimicrobial effect on Staphylococcus aureus at concentrations of 20% or higher. roquette.com Conversely, other research has reported that mannitol showed neither bactericidal nor bacteriostatic effects against a wide range of bacterial strains. researchgate.net The metabolism of mannitol is crucial for some bacteria to withstand certain stressors. For instance, mannitol utilization is required for Staphylococcus aureus to protect itself from antimicrobial fatty acids found on human skin. plos.org Furthermore, the enzyme mannitol-1-phosphate dehydrogenase (M1PDH) in S. aureus is essential for the bacterium to endure pH, high-salt, and oxidative stress. nih.gov Targeting this mannitol metabolic pathway is being explored as a potential alternative antimicrobial strategy. nih.govasm.orgnih.gov This suggests that derivatives like this compound could potentially interfere with such metabolic pathways, although specific research is required.

Antioxidant Potential of Nitro Sugar Derivatives

The introduction of a nitro group into a sugar molecule can significantly influence its chemical reactivity and biological activity, including its antioxidant potential. While direct antioxidant studies on this compound are limited, the properties of other nitro compounds provide insight. The presence of a nitro group can be important for antioxidant activity. researchgate.net For example, certain nitrated phenolic compounds have been shown to exhibit increased antioxidant activity and decreased pro-oxidant activity in in vitro assays. nih.gov

However, the role of such compounds can be complex, as they may also exhibit pro-oxidant properties under certain conditions. nih.govmdpi.com Pro-oxidant activity can contribute to bactericidal effects by inducing reactive oxygen species (ROS) that damage bacterial components. mdpi.com Simple carbohydrates themselves can have diverse effects, with some acting as antioxidants by quenching free radicals, while others can be potent pro-oxidants, particularly in the presence of metal ions like copper. nih.gov Nitroxides, which are related to nitro compounds, and their derivatives are known to have unique antioxidant properties related to their redox cycle and can act as scavengers of various radicals. mdpi.com Therefore, nitro sugar derivatives like this compound may possess a nuanced antioxidant or pro-oxidant profile that warrants further investigation.

Applications in Osmotic Stress Assays and Cell Culture Models

Mannitol is widely used in cell culture models to induce and study the effects of osmotic stress. ahajournals.org Because it is a cell-impermeant sugar alcohol, it effectively increases the osmolarity of the culture medium, drawing water out of cells and allowing researchers to investigate cellular responses to hyperosmotic conditions. ahajournals.orgmdpi.com For instance, mannitol has been used to induce osmotic stress in bovine aortic endothelial cells, leading to apoptosis, ahajournals.org and in poplar cell suspension cultures, where it suppressed growth and increased anthocyanin accumulation. researchgate.net Similarly, it is used to impose hyperosmotic shock on Arabidopsis thaliana cell cultures to study signaling pathways. oup.com The use of mannitol as a control for osmolarity is also common in studies investigating the specific effects of other solutes, like glucose, on cell viability. researchgate.net Given this established role, this compound could potentially be used in similar assays, although its distinct chemical properties due to the nitro group might introduce different biological effects compared to mannitol alone.

Probing Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier)

A significant application of a derivative of this compound, 1-Deoxy-1-nitro-D-mannitol, has been in the study of transport across the blood-brain barrier (BBB) in animal models. Its electrochemical properties make it a valuable tool for real-time monitoring of barrier integrity and function.

Use as a Voltammetric Reagent for Transport Monitoring in Animal Models

The D-isomer, 1-Deoxy-1-nitro-D-mannitol (DN-Man), has been successfully employed as a marker for studying transport across the blood-brain barrier in pentobarbital-anesthetized rats. nih.govsav.sk Using the technique of differential pulse voltammetry (DPV) with carbon fiber microelectrodes, researchers can monitor the passage of DN-Man from the blood into the brain's extracellular space in real-time. nih.gov This method provides a dynamic view of BBB permeability.

In these studies, DN-Man is injected into the femoral vein. nih.gov The compound is detectable with a good linearity over a wide range of concentrations. nih.govsav.sk Research has shown that electrical stimulation of the locus coeruleus, a nucleus in the brainstem involved in physiological responses to stress and panic, can significantly and transiently increase the permeation of DN-Man across the BBB. nih.govsav.sk This demonstrates that neuronal activity can influence BBB transport, and DN-Man serves as a useful probe for monitoring these changes. nih.gov

Voltammetric Detection Parameters for 1-Deoxy-1-nitro-D-mannitol (DN-Man)

| Parameter | Value/Condition | Source |

|---|---|---|

| Detection Technique | Differential Pulse Voltammetry (DPV) | nih.gov |

| Animal Model | Pentobarbital-anaesthetized rats | nih.gov |

| Detection Limit (in vitro) | 0.5 mmol/L | nih.govsav.sk |

| Linearity Range (in vitro) | Up to 30 mmol/L (r = 0.996) | nih.govsav.sk |

| Approximate Blood Concentration Used | 30 mmol/L | nih.gov |

| Effect of Locus Coeruleus Stimulation | Increased current in cortex to 168 ± 59% of control | nih.gov |

Analysis of Brain Extracellular Space Distribution in Animal Models

Following its transport across the BBB, the distribution of 1-Deoxy-1-nitro-D-mannitol is analyzed within the brain's extracellular space, specifically in the frontoparietal cortex of rats. nih.govsav.sk The slow time-course of the rise in the DN-Man voltammetric signal within the cortex is an important indicator, confirming the functional state of the blood-brain barrier. nih.govsav.sk A rapid influx would suggest a compromised or leaky barrier, whereas the observed slow rise is consistent with controlled passage across an intact BBB. This application highlights the utility of DN-Man not only in quantifying transport rates but also in assessing the baseline integrity of this critical biological barrier. nih.gov

Role in Mechanistic Investigations and Biochemical Pathway Elucidation

Elucidating Enzymatic Reduction Pathways of Nitro Compounds

The presence of the nitro group on the mannitol (B672) scaffold makes this compound a relevant substrate for studying the enzymatic reduction of nitro compounds, a critical process in the metabolism and mechanism of action of many xenobiotics. In biological systems, the reduction of a nitro group can proceed through one-electron or two-electron transfer mechanisms, catalyzed by enzymes known as nitroreductases. nih.govnih.gov

The enzymatic reduction of nitro compounds often proceeds via a one-electron transfer, particularly under aerobic conditions, catalyzed by Type II (oxygen-sensitive) nitroreductases. nih.govoup.com This reaction converts the nitro group (R-NO₂) into a highly reactive nitro radical anion (R-NO₂•⁻). nih.govresearchgate.net

This nitro radical anion is an unstable intermediate. In the presence of molecular oxygen (O₂), it can readily transfer its excess electron to oxygen, regenerating the parent nitro compound and forming a superoxide anion (O₂•⁻). nih.govresearchgate.netoup.com This process is a key area of investigation as the superoxide anion is a reactive oxygen species (ROS) that can lead to cellular oxidative stress. researchgate.net

Table 1: Key Species in the One-Electron Reduction Pathway of Nitro Compounds

| Species | Chemical Formula | Role in Pathway |

|---|---|---|

| Parent Nitro Compound | R-NO₂ | Initial substrate for nitroreductase |

| Nitro Radical Anion | R-NO₂•⁻ | Unstable intermediate formed by one-electron reduction |

| Molecular Oxygen | O₂ | Electron acceptor from the nitro radical anion |

This table outlines the general one-electron reduction pathway applicable to nitro compounds like 1-Deoxy-1-nitro-L-mannitol under aerobic conditions.

The cyclic process where the nitro compound is repeatedly reduced to its radical anion and then re-oxidized by oxygen is termed the "futile cycle". nih.govnih.govnih.gov It is called "futile" because there is no net reduction of the nitro compound; instead, it leads to the continuous consumption of reducing equivalents (like NADPH or NADH) and the production of superoxide anions. nih.govgoogle.com

This futile cycling has significant biochemical implications. The sustained generation of superoxide can overwhelm cellular antioxidant defenses, leading to oxidative damage to macromolecules such as DNA, proteins, and lipids. researchgate.net Studying compounds like this compound helps elucidate the kinetics and consequences of this cycle, which is relevant to understanding the toxicity mechanisms of certain nitro-containing drugs and environmental pollutants. nih.gov In contrast, Type I (oxygen-insensitive) nitroreductases catalyze a two-electron reduction, bypassing the futile cycle and converting the nitro group sequentially to nitroso (R-NO), hydroxylamino (R-NHOH), and finally amino (R-NH₂) derivatives. oup.comgoogle.com

Probing Molecular Targets and Binding Interactions

This compound has been utilized in studies to identify and characterize interactions with specific protein targets. Its structure allows it to act as a probe for enzymes involved in polyol metabolism.

Research has identified this compound as an irreversible inhibitor of the enzyme mannitol dehydrogenase. Mannitol dehydrogenase is an enzyme that catalyzes the reversible oxidation of mannitol to fructose. The inhibition of this enzyme by the nitro-mannitol compound suggests a specific and strong interaction within the enzyme's active site, providing a basis for investigating the binding modalities of such inhibitors.

The interaction of nitro-containing ligands with protein targets can involve various noncovalent forces. A notable interaction for nitroaromatic compounds is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group interacts favorably with lone-pair electrons from oxygen or sulfur atoms in protein residues. nih.gov While this compound is an aliphatic nitro compound, the principles of electrostatic interactions between the electron-deficient nitro group and nucleophilic residues in a protein's active site are relevant for understanding its binding.

To gain a more detailed understanding of how ligands like this compound bind to their protein targets, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. mdpi.comnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound and its target, mannitol dehydrogenase, docking studies could identify the specific amino acid residues involved in binding and stabilizing the ligand within the active site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netresearchgate.net These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. mdpi.com

While specific molecular docking and dynamics simulation studies for the this compound complex are not extensively documented in publicly available literature, these methods represent a standard and powerful approach for characterizing such ligand-target interactions at the atomic level. researchgate.netnih.gov

Table 2: Computational Methods for Analyzing Ligand-Target Interactions

| Computational Method | Purpose | Key Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding conformation of a ligand in a protein's active site. | Binding pose, key interacting residues, binding affinity score. |

Tracing Metabolic Fates in Non-Human Biological Systems

The metabolic fate of this compound in non-human biological systems, such as microorganisms, is not well-documented in scientific literature. However, understanding its potential metabolic pathways can be inferred from the known metabolism of related compounds. Microorganisms possess diverse metabolic pathways for utilizing various sugars and their derivatives. researchgate.netnih.gov The degradation of nitro-substituted compounds, often initiated by nitroreductases, is also a known microbial process. gatech.edu Further research is required to specifically trace the metabolic transformation of this compound in different organisms, which could reveal novel enzymatic activities and catabolic pathways.

Understanding Structure-Reactivity Relationships in Biological Contexts

This compound serves as a valuable tool for probing the intricate relationship between a molecule's structure and its reactivity within a biological system. The introduction of a nitro group at the C1 position of the L-mannitol backbone dramatically alters its electronic and steric properties, providing a unique chemical probe to investigate enzyme mechanisms and biochemical pathways.

One of the most significant findings in this area is the role of this compound as an irreversible inhibitor of the enzyme mannitol dehydrogenase. This inhibitory activity highlights the critical influence of the nitro group on the molecule's interaction with the enzyme's active site. The strong electron-withdrawing nature of the nitro group can facilitate covalent bond formation with nucleophilic residues within the active site, leading to irreversible inactivation. This allows researchers to study the specific amino acids involved in substrate binding and catalysis.

The stereochemistry of this compound is also crucial to its biological activity. The specific arrangement of the hydroxyl groups on the L-mannitol scaffold dictates how the molecule fits into the enzyme's active site. By comparing the inhibitory activity of this compound with its D-enantiomer and other stereoisomers, researchers can map the steric requirements of the enzyme's binding pocket. This information is invaluable for understanding the principles of molecular recognition in biological systems and for the rational design of more potent and selective enzyme inhibitors.

Furthermore, the nitro group itself can serve as a spectroscopic probe. While detailed spectroscopic data for this compound is not extensively reported, the nitro group's characteristic vibrational frequencies in infrared spectroscopy and its influence on the chemical shifts of neighboring protons in nuclear magnetic resonance spectroscopy can be utilized to monitor the molecule's binding to a target protein and to characterize the chemical environment of the active site.

The study of this compound and related nitro sugars contributes to a broader understanding of how the introduction of a nitro functional group can modulate the biological activity of carbohydrates. This knowledge is not only fundamental to the field of chemical biology but also has potential applications in the development of new therapeutic agents that target carbohydrate-processing enzymes. The reactivity of the nitro group, including its potential for reduction to a nitroso or amino group under physiological conditions, adds another layer of complexity and potential for mechanistic studies.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO₇ |

| Molecular Weight | 211.17 g/mol |

| IUPAC Name | (2S,3S,4S,5S)-6-nitrohexane-1,2,3,4,5-pentol |

| CAS Number | 6027-42-5 |

| Appearance | White to almost white crystalline powder |

| Melting Point | 133 °C (for D-enantiomer) |

| Boiling Point | 608.3 °C at 760 mmHg (for D-enantiomer) |

| Density | 1.632 g/cm³ (for D-enantiomer) |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Infrared (IR) | Data not available |

| Mass Spectrometry (MS) | Data not available |

Synthesis and Investigation of 1 Deoxy 1 Nitro L Mannitol Derivatives and Analogs

Design and Synthesis of Functionalized Derivatives

The strategic design and synthesis of functionalized derivatives of 1-Deoxy-1-nitro-L-mannitol have been a cornerstone of research in this area. By introducing diverse chemical moieties, scientists have been able to probe the molecule's biological activity and expand its synthetic utility.

Amino-Deoxy Sugar Analogs and Their Biological Relevance